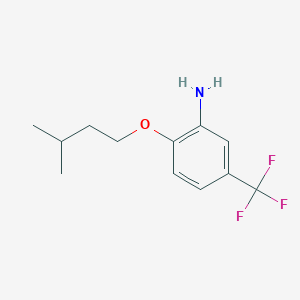

2-(Isopentyloxy)-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

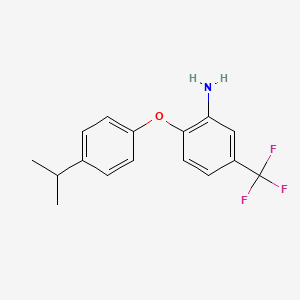

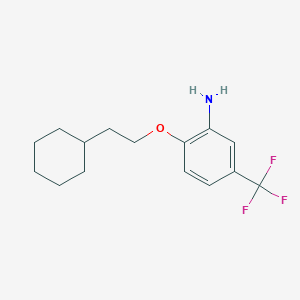

The compound “4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is similar in structure and has a molecular formula of C12H16F3NO and a molecular weight of 247.26 . It’s used for proteomics research .

Synthesis Analysis

Trifluoromethylarylation of alkenes using anilines has been reported . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Molecular Structure Analysis

The molecular structure of “4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is given by the formula C12H16F3NO .Chemical Reactions Analysis

Trifluoromethylarylation of alkenes using anilines is a significant transformation . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .Applications De Recherche Scientifique

Chemical Synthesis and Material Development

One significant application is in the field of chemical synthesis, where derivatives of this compound have been used as transient directing groups or intermediates for the development of novel organic compounds. For instance, 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, has been identified as a suitable monodentate transient directing group to enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process allows for the efficient and functional group-tolerant synthesis of compounds that can be further derivatized into useful quinazoline and fused isoindolinone scaffolds, which have potential applications in pharmaceuticals and materials science (Wu et al., 2021).

Pesticide Synthesis

Furthermore, derivatives of 2-(Isopentyloxy)-5-(trifluoromethyl)aniline have been instrumental in the synthesis of novel pesticides. A notable example is the synthetic process for bistrifluron, a potent growth-retarding agent against pests. This process involves multiple steps, including nitration, reduction, and chlorination, showcasing the compound's role in creating effective agricultural chemicals (Liu An-chan, 2015).

Advanced Material Synthesis

In the development of advanced materials, the study on the synthesis, characterization, and antiproliferative activity of metal complexes with trifluoromethyl-substituted anilines demonstrates the compound's utility in creating new materials with potential biomedical applications. These complexes have been analyzed for their structure and potential as anticancer agents, indicating the broader impact of such compounds beyond simple chemical intermediates (Kasumov et al., 2016).

Innovative Chemical Methodologies

Additionally, the compound's derivatives have been explored in innovative chemical methodologies, such as visible-light-promoted radical C-H trifluoromethylation of free anilines, presenting a novel approach to synthesizing biologically active and fluorine-containing molecules. This method offers a cost-effective and efficient route to trifluoromethylated anilines, which are valuable in pharmaceuticals and agrochemicals (Xie et al., 2014).

Mécanisme D'action

Target of Action

It is known that trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the targets could be a wide range of enzymes, receptors, or other proteins depending on the specific application.

Mode of Action

Trifluoromethyl-containing compounds are known to interact with their targets through the activation of the c–f bond in organic synthesis . This activation allows for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Biochemical Pathways

For example, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported, delivering various 2-trifluoromethylbenzimidazole products . This transformation proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve the bioavailability of the compound .

Safety and Hazards

While specific safety and hazard information for “2-(Isopentyloxy)-5-(trifluoromethyl)aniline” is not available, similar compounds like “4-(Trifluoromethyl)aniline” are known to cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylbutoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(7-10(11)16)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKROSLQWYGIWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopentyloxy)-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylphenoxy)methyl]pyrrolidine](/img/structure/B3171401.png)

![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)